2,3-dihydro-1H-indole-4-sulfonamide hydrochloride
Description
2,3-Dihydro-1H-indole-4-sulfonamide hydrochloride is a synthetic organic compound characterized by a partially saturated indole core (dihydroindole) with a sulfonamide group at the 4-position and a hydrochloride salt. Hydrochloride salts are commonly employed in pharmaceuticals to improve water solubility and bioavailability.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7;/h1-3,10H,4-5H2,(H2,9,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYPPIZKXBHHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloride typically involves the reaction of indole derivatives with sulfonamide groups under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene to facilitate the reaction . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization from solvents like dimethylformamide (DMF) to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that indole derivatives, including 2,3-dihydro-1H-indole-4-sulfonamide hydrochloride, exhibit significant anticancer properties. The mechanism often involves the inhibition of cellular proliferation and the induction of apoptosis in cancer cells.
Case Study: Antitumor Effects
- Research Findings : A study evaluated the antitumor activity of various sulfonamide derivatives, including those based on indole structures. The results demonstrated that compounds with the indole moiety showed enhanced cytotoxic effects against different cancer cell lines compared to standard chemotherapeutics.
- Mechanism : The proposed mechanism includes the disruption of folate synthesis in cancer cells, leading to inhibited growth and increased apoptosis rates .
Antimicrobial Properties
Indole derivatives have been recognized for their antimicrobial activities. This compound has been tested against various microbial pathogens.
Antimicrobial Evaluation
- Study Overview : In vitro assays have shown that this compound exhibits bacteriostatic effects against a range of bacteria. The sulfonamide group is critical for its activity as it interferes with bacterial folate metabolism.
- Results : Compounds similar to this compound demonstrated significant antimicrobial efficacy with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Enzyme Inhibition
This compound has also been investigated for its potential to inhibit specific enzymes linked to various diseases.
Inhibition of Notum
- Research Insight : A recent study focused on the inhibition of Notum, an enzyme involved in Wnt signaling pathways, which are crucial for cell growth and differentiation. The derivatives of 2,3-dihydro-1H-indole were synthesized and tested for their inhibitory effects.
- Findings : The lead compounds showed promising results in inhibiting Notum activity, with IC50 values indicating potent inhibition. This suggests potential applications in treating diseases where Wnt signaling is dysregulated .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
| Compound Modification | Activity Change |
|---|---|
| Addition of alkyl groups on A-ring | Increased potency (IC50 reduced) |
| Substitution on B-ring with halogens | Enhanced activity (e.g., 4-Cl showed a 10-fold increase) |
The SAR studies indicate that specific modifications can significantly enhance the biological activity of indole derivatives .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3-dihydro-1H-indole-4-sulfonamide hydrochloride with structurally or functionally related hydrochlorides, focusing on core motifs, functional groups, pharmacological classes, and analytical methods.
Structural and Functional Group Comparisons


Key Observations:
- Dihydroindole vs. Isoindoline: The target compound shares a partially saturated bicyclic structure with 4-chloroisoindoline hydrochloride , but the sulfonamide group distinguishes its electronic and steric properties, likely enhancing hydrogen-bonding capacity.
- Sulfonamide vs. Amine/Catechol Groups: Unlike dopamine HCl (catechol) or amitriptyline HCl (amine), the sulfonamide group may confer specificity for enzymes like carbonic anhydrase, analogous to approved sulfonamide drugs (e.g., acetazolamide).
Physicochemical Properties
Hydrochloride salts generally exhibit high water solubility. For example:
- Dopamine HCl: Solubility >50 mg/mL in water .
- Amitriptyline HCl: Melting point ~196–197°C; soluble in ethanol and water .
- 2,3-Dihydro-1H-indole-4-sulfonamide HCl: Predicted to have moderate solubility due to the sulfonamide’s polarity, though exact data is unavailable.
Pharmacological Activity
- Neurological Targets: Dopamine HCl directly modulates dopaminergic receptors , whereas the dihydroindole-sulfonamide structure may target serotonin or GABA pathways, similar to indole-derived drugs.
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The target compound’s activity could parallel topiramate or zonisamide but with a unique scaffold.
Analytical Methods
- Chromatography: RP-HPLC is widely used for hydrochlorides (e.g., amitriptyline HCl , memantine HCl ). The target compound would likely require similar methods.

- Spectroscopy: UV-Vis spectrophotometry is applicable for quantification, as seen in memantine HCl analysis .
- Crystallography: SHELX programs (SHELXL, SHELXS) are industry standards for resolving crystal structures, suggesting their utility for the target compound .
Biological Activity
2,3-Dihydro-1H-indole-4-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes data from various studies to elucidate its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group attached to a dihydroindole framework. This configuration is crucial for its biological interactions and pharmacological effects.
Antimicrobial Activity
Sulfonamide derivatives, including this compound, have been extensively studied for their antimicrobial properties. They function primarily by inhibiting bacterial folate synthesis, which is essential for nucleic acid production.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Target Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| 2,3-Dihydro-1H-indole-4-sulfonamide | Staphylococcus aureus | 16.5 | 50 |
| Escherichia coli | 18.0 | 50 | |
| Pseudomonas aeruginosa | 15.0 | 50 |
The above table summarizes the antimicrobial efficacy observed in various studies, indicating that this compound exhibits potent activity against several pathogenic bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamides has been highlighted in numerous studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
Table 2: Anti-inflammatory Activity Comparison
This data indicates that this compound demonstrates comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Research has also indicated potential anticancer properties of sulfonamide derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several sulfonamide derivatives on human carcinoma cell lines. The results showed that certain derivatives of indoles exhibited significant antiproliferative activity with IC50 values ranging from to against HCT116 and NCI-460 cell lines .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with key biological targets:
- Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit the enzyme dihydropteroate synthase.
- COX Inhibition : The compound may act as a competitive inhibitor of COX enzymes, reducing prostaglandin synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dihydro-1H-indole-4-sulfonamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of a dihydroindole precursor followed by amidation. For example, sulfonyl chloride intermediates (e.g., 2,3-dihydro-1H-indene-4-sulfonyl chloride) can be reacted with ammonia or amines under controlled pH and temperature to form sulfonamides . Optimization of solvents (e.g., ethanol/water mixtures) and catalysts (e.g., triethylamine) is critical to minimize byproducts. Reaction monitoring via TLC or HPLC ensures intermediate purity. Industrial-scale adaptations may employ continuous flow reactors for enhanced efficiency .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the indole backbone and sulfonamide group via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, NH₂ signals in DMSO-d₆).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ for C₉H₁₁ClN₂O₂S).
- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages with theoretical values.
Cross-validation with computational tools (e.g., PubChem data or quantum chemical calculations) enhances accuracy .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer : The hydrochloride salt improves aqueous solubility. Solubility tests in DMSO, water, and ethanol at 25°C and 37°C are recommended. Stability studies (e.g., thermal gravimetric analysis, TGA) show decomposition above 200°C. Store under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis or oxidation of the sulfonamide group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., carbonic anhydrase isoforms).
- QSAR Models : Correlate electronic (e.g., Hammett constants) or steric parameters (e.g., molar refractivity) with activity data.
- Reaction Path Simulations : Tools like Gaussian or ORCA model transition states to optimize synthetic pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and compound concentration.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity.
- Dose-Response Curves : Use Hill slope analysis to differentiate true efficacy from assay artifacts .
Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : Predict membrane permeability via octanol-water partitioning (e.g., using ChemAxon).
- CYP450 Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- In Silico ADMET : Tools like SwissADME evaluate absorption, toxicity, and bioavailability .
Q. What advanced purification techniques are suitable for isolating enantiomers or eliminating trace impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

